molecular formula C17H20N4O2S B2510886 8-[(E)-2-phenylethenesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2210232-46-3

8-[(E)-2-phenylethenesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2510886
CAS No.: 2210232-46-3
M. Wt: 344.43
InChI Key: XMVZJJFXUGCIAA-DHZHZOJOSA-N
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Description

8-[(E)-2-phenylethenesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications

1. Enantioselective Construction in Organic Chemistry

The 8-azabicyclo[3.2.1]octane scaffold, a core part of the compound , is central to the family of tropane alkaloids, known for their wide array of biological activities. Research into the stereoselective construction of this structure has been a significant focus, particularly in relation to tropane alkaloids synthesis. These methodologies have notable importance in modern organic synthesis and medicinal chemistry (S. Rodríguez et al., 2021).

2. Natural Occurrence and Synthesis of Related Compounds

Functionalized 2,8-diheterobicyclo[3.2.1]octanes, which are closely related to the queried compound, have been widely studied for their natural occurrence in various biologically active natural products. Their versatile reactivity makes them valuable building blocks in organic synthesis, and they have been used to construct a variety of biologically active compounds (MariFe Flores & D. Díez, 2014).

3. Cycloaddition Reactions in Chemical Synthesis

Research has shown that 5-amino-v-triazolines, which bear resemblance to part of the queried compound, can undergo cycloaddition reactions with thiazolium-4-olates to yield 8-thia-6-azabicyclo[3.2.1]-octane derivatives. These reactions demonstrate the potential of these compounds in synthetic organic chemistry (P. Cavalleri et al., 1992).

4. Structural and Conformational Studies

Studies on esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid, which are structurally related to the compound of interest, have provided insights into their structural and conformational behavior. Such research is crucial for understanding the physical and chemical properties of these compounds (M. Diez et al., 1991).

Mechanism of Action

Properties

IUPAC Name

8-[(E)-2-phenylethenyl]sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-24(23,11-8-14-4-2-1-3-5-14)21-15-6-7-16(21)13-17(12-15)20-10-9-18-19-20/h1-5,8-11,15-17H,6-7,12-13H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVZJJFXUGCIAA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C=CC3=CC=CC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2S(=O)(=O)/C=C/C3=CC=CC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.